![molecular formula C19H23ClN2O B1665349 Amedalin hydrochloride CAS No. 22232-73-1](/img/structure/B1665349.png)
Amedalin hydrochloride
Overview
Description
Amedalin Hydrochloride is a selective norepinephrine reuptake inhibitor developed in the 1970s. It was synthesized as an antidepressant but was never marketed. The compound has no significant effect on the reuptake of serotonin and dopamine and lacks antihistamine or anticholinergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amedalin Hydrochloride involves the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone. The reaction conditions typically include the use of a strong acid catalyst to facilitate the cyclization process .
Industrial Production Methods
This would likely include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Amedalin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and aromatic ring positions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound.
Scientific Research Applications
Pharmacological Studies
Amedalin hydrochloride has been utilized in pharmacological research to study norepinephrine's role in mood regulation and its potential therapeutic effects in depression and anxiety disorders.
- Norepinephrine Reuptake Inhibition : The compound serves as a model for studying selective norepinephrine reuptake inhibition, which is crucial for understanding mood disorders.
- Antidepressant Potential : Preclinical studies indicate that Amedalin can elevate norepinephrine levels in animal models, leading to improvements in mood and behavior.
Neurotransmitter Modulation
Research has shown that Amedalin's selective action on norepinephrine makes it a valuable tool for investigating neurotransmitter systems involved in mood regulation. Its unique profile suggests fewer side effects compared to non-selective agents .
Potential Therapeutic Uses
Beyond depression, Amedalin may have applications in treating conditions associated with low norepinephrine levels:
- Anxiety Disorders : Preliminary findings suggest potential benefits for patients with anxiety disorders due to its norepinephrine modulation.
- Attention Deficit Hyperactivity Disorder (ADHD) : There are indications that Amedalin may be effective in managing ADHD symptoms, warranting further clinical investigation.
Data Table: Summary of Biological Activities
Activity | Description | Findings |
---|---|---|
Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |
Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |
Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |
Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |
Case Studies and Research Findings
Several studies have investigated Amedalin's pharmacological profile:
Preclinical Studies
Animal models have demonstrated that Amedalin effectively elevates norepinephrine levels, resulting in observable behavioral changes indicative of antidepressant activity. These studies highlight the compound's potential utility in treating mood disorders.
Comparative Studies
In comparative analyses with other NRIs, Amedalin exhibited similar efficacy but a distinct side effect profile due to its selective action on norepinephrine. This specificity is advantageous for developing targeted therapies with minimized adverse effects .
Mechanism of Action
Amedalin Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The compound does not significantly affect the reuptake of serotonin and dopamine, nor does it have antihistamine or anticholinergic properties .
Comparison with Similar Compounds
Similar Compounds
Daledalin: Another selective norepinephrine reuptake inhibitor with similar properties.
Indoline Derivatives: Compounds with similar structures and pharmacological activities.
Oxindoles: A class of compounds that share structural similarities with Amedalin Hydrochloride
Uniqueness
This compound is unique in its selective inhibition of norepinephrine reuptake without significant effects on serotonin and dopamine. This specificity makes it a valuable compound for studying the role of norepinephrine in depression and other neurological conditions .
Biological Activity
Amedalin hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that was developed in the 1970s primarily as an antidepressant. Although it was never marketed, its biological activity has been the subject of various studies, highlighting its potential therapeutic applications and mechanisms of action.
This compound functions by selectively inhibiting the reuptake of norepinephrine, which increases its concentration in the synaptic cleft. This enhancement of norepinephrine neurotransmission is believed to contribute to its antidepressant effects. Importantly, Amedalin does not significantly affect the reuptake of serotonin or dopamine, nor does it exhibit antihistamine or anticholinergic properties .
- Chemical Structure : this compound is classified as a small molecule with the CAS number 22232-73-1.
- Synthesis : The compound is synthesized through the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, typically using strong acid catalysts.
Antidepressant Effects
Research indicates that this compound has potential antidepressant properties due to its action on norepinephrine levels. Case studies and preclinical trials have shown improvements in mood and behavior in animal models treated with Amedalin .
Neurotransmitter Modulation
Amedalin's selective inhibition of norepinephrine reuptake suggests a role in modulating neurotransmitter systems involved in mood regulation. Its lack of significant interaction with serotonin and dopamine pathways differentiates it from many other antidepressants, potentially leading to fewer side effects related to these neurotransmitters .
Research Findings and Case Studies
Several studies have investigated the pharmacological profile of this compound:
- Preclinical Studies : Animal models demonstrated that Amedalin could effectively elevate norepinephrine levels, leading to observed behavioral changes indicative of antidepressant activity.
- Comparative Studies : In comparative analyses with other NRIs, Amedalin showed similar efficacy but with a distinct side effect profile due to its selective action on norepinephrine .
- Potential Applications : Beyond depression, there are indications that Amedalin may have applications in treating conditions associated with low norepinephrine levels, such as certain anxiety disorders and attention deficit hyperactivity disorder (ADHD) .
Data Table: Summary of Biological Activities
Activity | Description | Findings |
---|---|---|
Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |
Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |
Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |
Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |
Properties
CAS No. |
22232-73-1 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H |
InChI Key |
DDOCDXCKSVDRHL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amedalin Hydrochloride; Amedalin Hydrochloride [USAN]; Amedalin HCl; UNII-0EMF539HN0; UK 3540-1; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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